![molecular formula C11H13NO2 B2731499 N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide CAS No. 1394990-49-8](/img/structure/B2731499.png)
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide
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Overview
Description
“N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide” is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is intended for research use only.
Synthesis Analysis
The synthesis of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide has been proposed in a one-pot process based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst and the nature of the solvent . When the reaction was carried out in dilute acetic acid as a solvent, the [PdCl2(dppb)] catalyst precursor leads in one pot to N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide . Under optimized reaction conditions, it was possible to produce N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide with an 85 mol % of selectivity in about 5 hours .Molecular Structure Analysis
The molecular structure of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide is available in various databases . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide have been discussed in the synthesis analysis section. The reaction involves the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide include a molecular weight of 191.23 . More detailed properties like melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.Scientific Research Applications
- Paracetamol is widely used as an over-the-counter pain reliever and fever reducer. It acts centrally in the brain to inhibit prostaglandin synthesis, providing relief from mild to moderate pain and reducing fever .
- Acetaminophen serves as a key ingredient in various cold and flu medications, as well as combination drugs. Its formulation ensures effective symptom management without causing gastric irritation, unlike nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Researchers study the metabolism of paracetamol to understand its safety profile. The liver metabolizes it primarily via glucuronidation and sulfation pathways. Overdose can lead to hepatotoxicity due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .
- A recent study proposed a one-pot synthesis of N-(4-hydroxyphenyl)acetamide through reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes. This approach offers improved selectivity and sustainability compared to traditional multistep processes .
- Researchers investigate the pharmacokinetics and pharmacodynamics of acetaminophen . Its precise mechanism of action remains an active area of study, including its effects on cyclooxygenase enzymes and endocannabinoid systems .
- Paracetamol is often combined with other drugs (e.g., opioids) to enhance pain relief. Understanding drug interactions and optimizing dosages is essential for safe and effective combination therapies .
Analgesic and Antipyretic Properties
Pharmaceutical Formulations
Drug Metabolism and Toxicity Studies
Catalysis and Green Chemistry
Biological Activity and Mechanisms
Combination Therapies
Safety and Hazards
properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-11(6-7-11)9-2-4-10(14)5-3-9/h2-5,14H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHYFGMJAOWQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide |
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